molecular formula C5H10O5 B588482 D-[UL-13C5]Ribose CAS No. 202114-47-4

D-[UL-13C5]Ribose

Cat. No.: B588482
CAS No.: 202114-47-4
M. Wt: 155.092
InChI Key: SRBFZHDQGSBBOR-UWNVARNQSA-N
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Description

D-[UL-13C5]Ribose is a stable isotope-labeled form of D-ribose, a naturally occurring pentose sugar. This compound is labeled with carbon-13 isotopes at all five carbon positions, making it useful in various scientific research applications. D-ribose is a crucial component of ribonucleic acid (RNA) and plays a significant role in cellular metabolism, particularly in the synthesis of adenosine triphosphate (ATP), which is essential for energy production in cells .

Mechanism of Action

Target of Action

D-[UL-13C5]Ribose, a labeled form of D-Ribose, primarily targets the metabolic processes within cells . It is an essential component of ATP (adenosine triphosphate), which is the main energy source for cellular functions . D-Ribose also plays a role in protein glycation, a process that can induce inflammation in a RAGE (Receptor for Advanced Glycation End-products) dependent manner .

Mode of Action

This compound interacts with its targets by providing the necessary sugar moiety for ATP synthesis . This interaction enhances energy production, particularly in conditions like chronic fatigue syndrome and cardiac energy metabolism disorders where energy production is compromised . In protein glycation, D-Ribose can induce NF-κB inflammation in a RAGE-dependent manner .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the pentose phosphate pathway, which is a metabolic pathway parallel to glycolysis and is essential for the generation of NADPH and ribose 5-phosphate . The latter is a key component of nucleotides and nucleic acids. D-Ribose also influences the glycolysis pathway and the tricarboxylic acid cycle (TCA cycle), thereby affecting the overall energy metabolism within cells .

Pharmacokinetics

D-Ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . The Cmax and AUC increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . When D-Ribose is administered with meals, the Cmax and AUC decrease, suggesting that food intake can influence its bioavailability . The amount of D-Ribose recovered from urine ranges from 4.15% to 7.20% of the administered dose .

Result of Action

The primary result of this compound action is the enhancement of energy production within cells. By providing the sugar moiety for ATP, it helps maintain energy balance, particularly in conditions of high energy demand . Additionally, D-Ribose’s role in protein glycation can lead to the induction of NF-κB inflammation . This could have implications in various pathological conditions, including diabetes and Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly affect its absorption and bioavailability . Furthermore, the metabolic state of the cell, the presence of other metabolites, and the overall physiological state can also influence the action and efficacy of D-Ribose .

Biochemical Analysis

Biochemical Properties

D-[UL-13C5]Ribose participates in biochemical reactions as a component of RNA and DNA . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo phosphorylation to yield ribose-5-phosphate (R-5-P), which contributes to ATP production through the nonoxidative phase of the pentose phosphate pathway (PPP) and participates in nucleotide synthesis .

Cellular Effects

This compound influences cell function by contributing to ATP production and nucleotide synthesis . It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, D-ribose is known to be highly active in the glycation of proteins, resulting in the rapid production of advanced glycation end products (AGEs) in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to R-5-P by ribokinase, an ATP-dependent sugar kinase . This process allows this compound to enter cellular metabolism.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, D-ribose has been shown to induce mitochondrial dysfunction, mitophagy damage, and cognitive impairment in mice

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, high doses of D-ribose have been shown to induce Aβ-like deposition and Tau hyperphosphorylation in mice, leading to memory loss and anxiety-like behavior .

Metabolic Pathways

This compound is involved in the pentose phosphate pathway (PPP), a metabolic pathway that generates NADPH and pentoses . It interacts with enzymes such as ribokinase and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It is primarily derived from dietary sources rich in RNA and riboflavin, and can also be biosynthesized from glucose through the PPP .

Subcellular Localization

The subcellular localization of this compound is largely within the cytoplasm, where it participates in the PPP

Preparation Methods

Synthetic Routes and Reaction Conditions

D-[UL-13C5]Ribose can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common approach involves the fermentation of glucose using genetically modified microorganisms that incorporate carbon-13 isotopes into the ribose molecule. The fermentation process typically involves the use of transketolase-deficient mutants of Bacillus species, which enhance the production of D-ribose .

Industrial Production Methods

Industrial production of this compound often relies on large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast to produce high yields of D-ribose. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

D-[UL-13C5]Ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-[UL-13C5]Ribose has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-[UL-13C5]Ribose is unique due to its specific labeling with carbon-13 isotopes at all five carbon positions, making it particularly useful for detailed metabolic studies. Its role in ATP synthesis and energy metabolism also distinguishes it from other labeled sugars, as it directly impacts cellular energy production and homeostasis .

Biological Activity

D-[UL-13C5]Ribose is a stable isotope-labeled form of ribose that has garnered attention in scientific research due to its unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its role in metabolic pathways, its incorporation into RNA, and its implications for energy production and cellular function.

Overview of this compound

This compound is a pentose sugar with a molecular formula of C₅H₁₀O₅ and is particularly notable for its isotopic labeling at all five carbon positions. This labeling allows researchers to trace its metabolic pathways and interactions within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Metabolic Pathways

This compound plays a crucial role in cellular metabolism, particularly in the synthesis of adenosine triphosphate (ATP). It is integrated into the pentose phosphate pathway (PPP), which is essential for generating ribose 5-phosphate and nicotinamide adenine dinucleotide phosphate (NADPH). These components are vital for nucleotide synthesis and cellular respiration .

  • Conversion Mechanism : The conversion of this compound to ribose 5-phosphate is facilitated by ribokinase, an ATP-dependent enzyme. This process is critical for nucleotide synthesis, which is necessary for DNA and RNA production .

Incorporation into RNA

This compound can be incorporated into RNA molecules during transcription. The isotopic labeling allows researchers to track RNA synthesis, degradation, and turnover rates through metabolic studies. This capability enhances our understanding of RNA dynamics in various biological contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a mean time to peak concentration (Tmax) ranging from 18 to 30 minutes post-administration. This rapid absorption makes it effective in supporting energy production, especially under conditions of high energy demand .

Applications in Research

This compound has diverse applications in biochemical research:

  • Metabolomics : Its isotopic labeling facilitates the identification and quantification of metabolites in complex biological mixtures, improving the accuracy of metabolic profiling .
  • NMR Studies : The enhanced signal resolution due to the ¹³C enrichment allows for detailed analysis of molecular structures and interactions, particularly in RNA studies .

Case Studies

  • Nucleotide Metabolism : Research has shown that this compound influences ATP synthesis by acting as a substrate for ribokinase. This interaction has significant implications for understanding energy metabolism in various cell types.
  • Oxidative Stress Responses : Studies indicate that this compound may play a role in modulating oxidative stress responses within cells, potentially impacting mitochondrial function and overall cellular health .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is helpful to compare it with other isotopically labeled sugars:

CompoundDescriptionUnique Features
D-Glucose-13C6Another stable isotope-labeled sugarPrimarily involved in glycolysis
D-Galactose-13C6Used in carbohydrate metabolism studiesKey role in lactose metabolism
D-Xylulose-13C5Labeled pentose sugarFocused on different metabolic pathways
2-Deoxy-D-[UL-13C5]RiboseModified form affecting DNA synthesisDirectly impacts DNA rather than RNA or ATP

This compound stands out due to its specific labeling at all five carbon positions, enhancing its utility in tracing metabolic pathways related to energy production and cellular function .

Properties

IUPAC Name

(3R,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UWNVARNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@H]([13C@H]([13C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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